Ferrugine
Description
Overview and Significance in Natural Products Chemistry
Ferrugine is an alkaloid that occurs naturally. bham.ac.ukchemfaces.comutas.edu.au Natural products chemistry is dedicated to the study of organic compounds produced by living organisms, and alkaloids represent a major class within this field. wikipedia.orgsemanticscholar.org Alkaloids, including those with a tropane (B1204802) core, are known for their intricate structures and often notable biological properties. wikipedia.orgsilae.itwikipedia.org this compound's isolation and characterization contribute to the broader understanding of the chemical diversity found in nature.
Historical Context of this compound Discovery
This compound has been isolated from the arboreal species Darlingia ferruginea. bham.ac.ukchemfaces.com Early research efforts focused on the structural elucidation of alkaloids present in this plant species. utas.edu.au Synthetic approaches to this compound and its analogues have also been developed, contributing to the confirmation of its structure and providing methods for its preparation in the laboratory. bham.ac.ukchemfaces.combiocrick.comorganic-chemistry.org Studies have explored different synthetic routes, including those utilizing tropinone (B130398) derivatives as key intermediates. chemfaces.combiocrick.com
Structural Classification within Tropane Alkaloids
This compound is formally classified as a tropane alkaloid. bham.ac.ukutas.edu.au Tropane alkaloids are defined by the presence of an 8-azabicyclo[3.2.1]octane ring system as their fundamental structural scaffold. bham.ac.uksilae.itmdpi.comwikipedia.org This bicyclic core is a characteristic feature shared by a diverse group of natural compounds. silae.itmdpi.com Within the classification of tropane alkaloids, this compound has been specifically categorized based on its structural features, being identified as a 2-benzoyl tropane. utas.edu.au The structural diversity within tropane alkaloids arises from various substitutions and modifications to this core structure. mdpi.com
Here is a table summarizing key chemical properties of this compound:
| Property | Value | Source |
| CAS Number | 58471-11-7 | chemfaces.combiocrick.com |
| Molecular Formula | C₁₅H₁₉NO | biocrick.com |
| Molecular Weight | 229.32 g/mol | chemfaces.combiocrick.com |
| Appearance | Powder | chemfaces.combiocrick.com |
| Type of Compound | Alkaloid, Tropane Alkaloid, 2-benzoyl tropane | chemfaces.comutas.edu.aubiocrick.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-16-12-7-9-13(14(16)10-8-12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBXXVPBVMWIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation of Ferrugine
Botanical Sources of Ferrugine
This compound has been identified in certain plant species, contributing to their complex phytochemical profiles.
Isolation from Darlingiana ferruginea
A primary botanical source for the isolation of this compound is the arboreal species Darlingiana ferruginea J. F. Bailey. silae.itbham.ac.ukresearchgate.netdntb.gov.ua This plant, along with Darlingia darlingiana, is known to contain tropane (B1204802) alkaloids. bham.ac.ukresearchgate.netbham.ac.uk Research has indicated the presence of this compound in D. ferruginea alongside other related alkaloids, including darlingine (B1201436) and ferruginine (B134780). silae.itresearchgate.net
Isolation Methodologies from Plant Extracts
The isolation of natural products like this compound from plant matrices typically involves a series of extraction and purification steps aimed at separating the target compound from the complex mixture of plant metabolites.
Chromatographic Techniques for this compound Purification
Chromatographic techniques are indispensable in the purification of alkaloids from crude plant extracts. While specific detailed protocols for the isolation of this compound directly from Darlingiana ferruginea extracts using chromatography were not extensively detailed in the immediately available search snippets, chromatographic methods are standard procedures in natural product chemistry for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
General approaches for isolating alkaloids often involve initial solvent extraction of plant material, followed by liquid-liquid partitioning, and subsequent purification using various chromatographic methods. These can include column chromatography, which separates compounds based on their adsorption to a solid stationary phase, and high-performance liquid chromatography (HPLC), which offers higher resolution for complex mixtures and is commonly used for the analysis and purification of phytopharmaceuticals. silae.it The specific application of column chromatography has been mentioned in the context of synthetic routes towards this compound, indicating its utility in separating this compound. Research on other plant species containing various compounds, including alkaloids, frequently employs techniques like silica (B1680970) gel chromatography and HPLC with various detectors for purification and analysis. silae.it The isolation of this compound from Darlingiana ferruginea likely involves similar multi-step chromatographic procedures to achieve a purified compound.
This compound is a tropane alkaloid found in plants such as Darlingia ferruginea. bham.ac.ukchemfaces.com Its structure, 2α-benzoyltropane, features the characteristic bicyclic tropane ring system esterified with a benzoic acid moiety. thieme-connect.com While extensive research has elucidated the biosynthetic pathways of many tropane alkaloids, the specific pathway leading to this compound has not been as comprehensively detailed as that of compounds like hyoscyamine (B1674123) or scopolamine (B1681570). However, based on the known biosynthesis of the tropane core and other benzoylated tropane alkaloids, a proposed pathway can be outlined.
Biosynthetic Pathways of Ferrugine
General Considerations for Tropane (B1204802) Alkaloid Biosynthesis
Tropane alkaloids are a class of secondary metabolites characterized by an 8-azabicyclo[3.2.1]octane ring system. rsc.org Their biosynthesis primarily occurs in the roots of certain plant families, notably the Solanaceae and Erythroxylaceae, although their presence is also reported in other families. pnas.orgbohrium.com The pathway is generally considered to originate from the amino acids L-ornithine and L-arginine. pnas.orgbohrium.commdpi.com These amino acids are converted to the polyamine putrescine. pnas.orgbohrium.commdpi.com Putrescine undergoes N-methylation catalyzed by putrescine N-methyltransferase (PMT), forming N-methylputrescine. mdpi.comnih.gov N-methylputrescine is then oxidized by methylputrescine oxidase (MPO) to 4-methylamino-butanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. pnas.orgmdpi.com This cation is a pivotal intermediate in the biosynthesis of various tropane alkaloids and nicotine. mdpi.comnih.gov The formation of the second ring of the tropane core involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with an acetate-derived unit, likely via acetoacetyl-CoA, leading to the formation of the tropane skeleton, typically as tropinone (B130398). thieme-connect.com Tropinone can then be reduced stereospecifically by tropinone reductases (TRs) to tropine (B42219) (3α-hydroxytropane) or pseudotropine (3β-hydroxytropane), which serve as precursors for different branches of tropane alkaloids. mdpi.comnih.govbiocyclopedia.com
Proposed Biosynthetic Precursors and Intermediates
Based on the structure of Ferrugine (2α-benzoyltropane), its biosynthesis is proposed to involve the established pathway for the formation of the tropane core, likely leading to a tropane alcohol intermediate, and a separate pathway for the synthesis of the benzoic acid moiety. The tropane core of this compound, being a substituted tropane, is expected to be derived from the common precursors ornithine and arginine, proceeding through putrescine, N-methylputrescine, the N-methyl-Δ¹-pyrrolinium cation, and potentially tropinone or a related intermediate. thieme-connect.compnas.orgbohrium.commdpi.com The presence of the benzoyl group at the C-2 position suggests that benzoic acid is a precursor that is esterified to a tropane alcohol. thieme-connect.com The specific tropane alcohol that is benzoylated at the C-2 position to form this compound is not explicitly detailed in the reviewed literature on biosynthesis, but it would be a tropane derivative with a hydroxyl group available for esterification at that position. The biosynthesis of the benzoic acid moiety typically proceeds via the shikimic acid pathway and subsequent modifications.
A simplified proposed pathway to the core structure of this compound would involve:
Conversion of ornithine/arginine to putrescine. pnas.orgbohrium.commdpi.com
Methylation of putrescine to N-methylputrescine. mdpi.comnih.gov
Oxidation and cyclization to the N-methyl-Δ¹-pyrrolinium cation. pnas.orgmdpi.com
Condensation with an acetate-derived unit to form the tropane skeleton. thieme-connect.com
Formation of a tropane alcohol with a hydroxyl group at the C-2 position.
Synthesis of benzoic acid.
Esterification of the C-2 tropane alcohol with benzoic acid to yield this compound. thieme-connect.com
While the general steps for the tropane core are well-supported, the specific intermediates and the exact point at which the benzoyl group is introduced in the this compound pathway require further dedicated research.
Enzymatic Systems Implicated in this compound Formation
The enzymatic machinery involved in this compound biosynthesis is likely a combination of enzymes from the general tropane alkaloid pathway and specific enzymes responsible for the C-2 functionalization and benzoylation. Enzymes known to be involved in the early steps of tropane alkaloid biosynthesis, and thus likely in this compound formation, include:
Putrescine N-methyltransferase (PMT): Catalyzes the methylation of putrescine to N-methylputrescine, considered a key regulatory step. mdpi.comnih.gov
Methylputrescine oxidase (MPO): Catalyzes the oxidation of N-methylputrescine to 4-methylamino-butanal. mdpi.com
Further enzymes would be involved in the cyclization and formation of the tropane ring system, potentially including enzymes analogous to the tropinone reductases (TR-I and TR-II) which modify the tropane core, although the specific enzymes leading to a C-2 hydroxylated tropane intermediate for this compound are not clearly defined in the literature. mdpi.comnih.govbiocyclopedia.com
The esterification of the tropane alcohol with benzoic acid would require an acyltransferase enzyme. Such enzymes are known to catalyze the formation of ester bonds between alcohol and acid moieties in the biosynthesis of other tropane esters like hyoscyamine (B1674123) and scopolamine (B1681570) (which involve esterification with tropic acid) or cocaine (esterification with benzoic acid and an additional methylation). bohrium.commdpi.comnih.gov The specific acyltransferase responsible for the benzoylation at the C-2 position in this compound biosynthesis remains to be identified. Research on the biosynthesis of other benzoylated tropane alkaloids, such as cocaine, provides insights into the types of enzymes that might be involved in the transfer of the benzoic acid moiety. nih.gov
Total Synthesis and Advanced Synthetic Methodologies for Ferrugine
Racemic Total Synthesis Strategies
Racemic total synthesis routes provide access to both enantiomers of ferrugine in equal amounts. Several distinct methodologies have been employed to construct the tropane (B1204802) skeleton of racemic this compound.
Base-Mediated Skeletal Rearrangement Approaches
One strategy for the racemic total synthesis of this compound involves a base-mediated skeletal rearrangement. This approach has been utilized to construct the core structure of this compound. Addition of phenyllithium (B1222949) to an amide intermediate, followed by a base-mediated skeletal rearrangement, has been reported as a method for the total synthesis of racemic this compound. bham.ac.ukbham.ac.uk Base-catalyzed rearrangements, such as the Favorskii rearrangement, are known to proceed via anionic intermediates and can lead to skeletal changes in cyclic systems. msu.edu
Pseudotransannular Ring Opening Reactions
Pseudotransannular ring opening reactions have been employed as a key step in the synthesis of the 8-azabicyclo[3.2.1]octane core of racemic this compound. An optimized synthetic approach to (±)-ferrugine in eight steps starts from 5-aminocyclohept-1-ene and utilizes the Brønsted acid-catalyzed pseudotransannular ring-opening of an epoxide derived from this cycloheptene. csic.esresearchgate.netresearchgate.netresearchgate.netehu.esunizar.es This reaction facilitates the construction of the bicyclic system.
Carbamoyl (B1232498) Radical Cyclization Methodologies
Carbamoyl radical cyclization has also been explored as a method for constructing the this compound core. The formation of a bridged 6-azabicyclic-[3.2.2]-ring system has been achieved using a transannular photomediated cyclisation of a carbamoyl radical, generated from a carbamoyl diethyldithiocarbamate, onto an unactivated pendant alkene, followed by group transfer of the dithiocarbamate (B8719985) moiety. bham.ac.ukbham.ac.uk The carbamoyl radical cyclisation precursor was synthesized from a seven-membered ring carboxylic acid. bham.ac.ukbham.ac.uk While attempts towards oxidation and elimination to obtain an α,β-unsaturated ketone were ineffective, this methodology demonstrates the potential of radical cyclizations in constructing complex nitrogenous frameworks relevant to this compound synthesis. bham.ac.uk
Enantioselective Synthesis of this compound and its Analogues
Enantioselective synthesis aims to produce a single enantiomer of this compound. This presents specific challenges, particularly in controlling stereochemistry and avoiding racemization.
Challenges in Stereoselective Control Including Racemization
Achieving high stereoselectivity in the synthesis of tropane alkaloids like this compound can be challenging. bham.ac.ukresearchgate.net Specifically, in attempts towards the enantioselective synthesis of this compound from enantiopure 2-hydroxy-8-azabicyclo[3.2.1]octane, researchers have observed that this intermediate shows a pronounced tendency to racemize. csic.esresearchgate.netunizar.es This racemization occurs via the formation of an achiral symmetric aziridinium (B1262131) intermediate. csic.esresearchgate.netunizar.es This inherent lability poses a significant hurdle in developing effective enantioselective routes.
Chiral Auxiliary and Catalytic Methods
To overcome the challenges in stereoselective synthesis, chiral auxiliary and catalytic methods have been investigated. bham.ac.ukchemfaces.comehu.es
One enantioselective approach involves a four-step sequence utilizing an enantioselective aldol (B89426) reaction of tropinone (B130398) with benzaldehyde. chemfaces.combiocrick.com This method, combined with aldol deoxygenation via tosylhydrazone reduction and oxidation of the side-chain hydroxyl group, provides this compound in enantiomerically enriched form. chemfaces.combiocrick.com Both enantiomers of this compound have been accessed using this route with high enantiomeric excess (ee 90–99%) by employing either enantiomer of N,N-bis(1-phenylethyl)amine hydrochloride as a chiral reagent for asymmetric deprotonation of tropinone. chemfaces.combiocrick.com
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The use of chiral lithium amide/lithium chloride aggregates, prepared in situ from chiral amines, has been effective in achieving asymmetric deprotonation, a key step in some enantioselective syntheses of this compound and its analogues. chemfaces.combiocrick.com
Alkyne Metathesis in the Construction of the Core Scaffold
Alkyne metathesis, particularly in its enyne ring-closing variant, has been explored as a powerful tool for the construction of bridged azabicyclic systems characteristic of the tropane core found in compounds like this compound and ferruginine (B134780). While alkene metathesis has received considerable attention, alkyne metathesis also holds significant synthetic utility nih.gov.
One approach involves ruthenium-catalyzed alkyne-alkene metathesis. In the context of synthesizing (+)-ferruginine, a closely related tropane alkaloid, Ru-catalyzed enyne metathesis has been successfully employed. This strategy allows for the formation of the bridged bicyclic system from an acyclic precursor containing both an alkene and an alkyne functionality nih.gov, nih.gov. Studies have investigated the efficacy of different ruthenium catalysts, such as the first and second-generation Grubbs catalysts, for this transformation. For the synthesis of ferruginine via enyne ring-closing metathesis, the Grubbs first-generation catalyst demonstrated superior performance compared to the second-generation catalyst nih.gov.
The application of alkyne metathesis provides a convergent route to the tropane core, enabling the formation of key carbon-carbon bonds necessary for the bicyclic structure in a single step. This methodology has been applied in the synthesis of (+)-ferruginine starting from readily available materials like pyroglutamic acid nih.gov. The successful implementation of alkyne metathesis highlights its potential as an efficient method for assembling the 8-azabicyclo[3.2.1]octane scaffold present in this compound and related alkaloids nih.gov, iscbindia.com.
Synthetic Modifications Leading to this compound Analogues with Tropane Core
Synthetic efforts have also focused on preparing analogues of this compound with modifications to the tropane core, aiming to explore structure-activity relationships and develop compounds with potentially altered biological properties. These syntheses often utilize readily available tropane derivatives as starting materials or key intermediates.
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) and its derivatives, such as N-benzylnortropinone, serve as versatile chiral building blocks for the synthesis of this compound analogues nih.gov, wikipedia.org. Approaches employing aldol reactions of tropinone with aldehydes have been developed to introduce functional groups onto the tropane core nih.gov, wikipedia.org. A four-step synthetic route to this compound (2α-benzoyltropane) and its methyl analogue (2-acetyltropane), as well as their N-benzyl analogues, utilizes tropinone or N-benzylnortropinone aldols as key intermediates wikipedia.org. This route involves an enantioselective aldol reaction, followed by aldol deoxygenation via tosylhydrazone reduction and oxidation of the side-chain hydroxyl group nih.gov, wikipedia.org.
Table 1: Synthetic Route via Aldol Deoxygenation
| Step | Reaction Type | Key Intermediate(s) | Product(s) |
| 1 | Enantioselective Aldol | Tropinone or N-benzylnortropinone | Aldols |
| 2 | Tosylhydrazone Formation | Aldols | Aldol-derived N-tosylhydrazones |
| 3 | Tosylhydrazone Reduction | Aldol-derived N-tosylhydrazones | Reduced products |
| 4 | Oxidation | Reduced products | This compound (2α-benzoyltropane), Methyl analogue |
Another strategy involves the synthesis of enantiopure ferruginine analogues, which also contain the tropane core. These syntheses can start from chiral pool materials like (-)-cocainhydrochloride, which is transformed into chiral building blocks such as (+)-2-tropanone and (-)-anhydroecgonine nih.gov. Key synthetic steps in the preparation of these analogues include Suzuki Pd(0)-mediated cross-coupling of vinyl triflates with heteroaryl organoboranes and inverse [4+2]-cycloaddition reactions nih.gov.
Bioisosteric replacements on the tropane core have also been explored to generate analogues with modified biological activity. For instance, the replacement of the 3-acetyl pharmacophoric element in certain ferruginine analogues with moieties such as pyridyl, chloropyridyl, pyrimidinyl, pyrazinyl, or pyridazinyl groups has led to compounds with varying affinities for nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes nih.gov, wikipedia.org. These studies demonstrate that modifications to the substituents on the tropane core can significantly impact the interaction of the analogue with biological targets nih.gov. Tropane aldols, including nortropinone aldols and N-protected nortropinone aldols, have been synthesized stereoselectively to provide access to various N-substituted analogues nih.gov.
Spectroscopic Characterization Techniques in Ferrugine Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural determination of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are applied in Ferrugine and Ferruginine (B134780) research to gain detailed insights into the arrangement of atoms and their connectivity.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy are fundamental techniques used to characterize the proton and carbon frameworks of this compound and Ferruginine. ¹H NMR provides information on the number of different types of protons, their chemical environments (indicated by chemical shifts), and their connectivity to neighboring protons (revealed by splitting patterns and coupling constants). ¹³C NMR, often acquired with proton decoupling, shows the number of distinct carbon atoms and their chemical shifts, which are indicative of the carbon hybridization and adjacent functional groups.
Studies reporting the synthesis of (±)-Ferrugine and (+)-Ferruginine have utilized ¹H and ¹³C NMR spectroscopy to confirm the structure of the final products and various intermediates fishersci.cafishersci.fifishersci.ca. For instance, in the synthesis of (±)-Ferrugine, ¹H NMR was employed to monitor reaction progress and identify structural features, such as the presence of methylene (B1212753) protons, which helped in confirming the formation of the desired product or identifying incorrect intermediates fishersci.ca. Detailed ¹H and ¹³C NMR spectra for synthesized compounds related to this compound and Ferruginine are typically provided in the supporting information of research publications, allowing for comprehensive structural verification fishersci.cafishersci.fi.
Advanced two-dimensional (2D) NMR techniques provide crucial connectivity information that is often necessary for the complete and unambiguous assignment of NMR signals and the confirmation of complex structures. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are commonly used in natural product and synthetic organic chemistry research, and are implicitly or explicitly applied in the characterization of compounds like this compound and Ferruginine.
While specific 2D NMR data for this compound (CID 85857356) and Ferruginine (CID 10012258) were not detailed in the immediate search snippets, related studies on compounds isolated from ferruginea species demonstrate the application of these techniques for structural elucidation. For example, COSY, HSQC, and HMBC experiments have been used to determine the structures of compounds isolated from Millettia ferruginea and Cnestis ferruginea, highlighting their importance in correlating proton and carbon signals and establishing connectivity through direct and long-range couplings fishersci.cawikidata.org. The application of 2D NMR is essential for confirming the bicyclic tropane (B1204802) core structure and the position and connectivity of the benzoyl or acetyl group in this compound and Ferruginine, respectively.
Proton and Carbon-13 NMR Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and provide information about its fragmentation pattern, which can aid in structural identification. In this compound and Ferruginine research, MS is employed to confirm the molecular formula and gain insights into the substructures present.
Studies on the isolation and synthesis of this compound and Ferruginine, as well as related compounds, have utilized MS. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular weight and thus the elemental composition of the compound americanelements.comnih.gov. The fragmentation pattern observed in the mass spectrum can provide clues about the different parts of the molecule and how they are connected. For instance, the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (229.323 g/mol ), and fragmentation ions corresponding to the tropane core and the benzoyl moiety. MS data, often combined with NMR data, is crucial for the definitive identification of synthesized or isolated this compound and Ferruginine.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.
IR spectroscopy is used to identify the characteristic functional groups present in this compound and Ferruginine by analyzing the vibrational modes of the molecule. The presence of a carbonyl group (C=O) in the benzoyl moiety of this compound and the acetyl group of Ferruginine would be expected to give a strong absorption band in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. Other functional groups, such as C-H stretches, C-C stretches, and C-N stretches within the tropane ring, would also contribute to the IR spectrum, providing a unique fingerprint for the molecule. While specific IR data for this compound (CID 85857356) was not found in the immediate snippets, IR spectroscopy has been applied to characterize other compounds from ferruginea species, demonstrating its utility in identifying functional groups in related natural products wikidata.org.
UV-Vis spectroscopy is primarily used to detect the presence of conjugated systems, such as aromatic rings and double bonds, and to quantify compounds that absorb in the UV-Vis region. This compound, with its benzoyl group containing a phenyl ring conjugated with a carbonyl, would exhibit characteristic absorption bands in the UV-Vis spectrum. These absorptions arise from π-π* and n-π* electronic transitions. UV-Vis spectroscopy can be used to confirm the presence of these chromophores and can be useful for quantitative analysis. UV-Vis spectroscopy has been applied in the characterization of other compounds isolated from ferruginea plants, illustrating its role in detecting conjugated systems in natural products wikidata.org.
Theoretical and Computational Chemistry Studies of Ferrugine
Density Functional Theory (DFT) for Geometric and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and geometric properties of molecules. It allows for the calculation of optimized molecular geometries, bond lengths, bond angles, and electronic distributions, providing insights into a molecule's fundamental characteristics. While DFT is a common approach in computational chemistry, no specific studies applying DFT to determine the geometric and electronic structure of Ferrugine (CID 85857356) were found in the conducted search.
Prediction and Validation of Spectroscopic Data
Computational methods, particularly those based on DFT like Time-Dependent Density Functional Theory (TD-DFT), can be used to predict spectroscopic parameters such as those for UV-Vis, IR, and NMR spectroscopy. Comparing these predicted spectra with experimental data is a crucial step in validating computational models and confirming molecular structures. Although computational prediction and experimental validation of spectroscopic data are valuable techniques, no reported studies focusing on the prediction or validation of spectroscopic data specifically for this compound (CID 85857356) using computational methods were identified in the search.
Conformational Analysis and Stability Studies
Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds, while stability studies assess the relative energies of these conformers to determine the most stable forms. Computational methods are frequently employed to map the potential energy surface of a molecule and identify stable conformations and the energy barriers between them. Despite the importance of understanding molecular flexibility and conformational stability, no specific computational studies investigating the conformational analysis or stability of this compound (CID 85857356) were found in the conducted literature search.
Computational Investigations of Reaction Mechanisms, e.g., Racemization Pathways
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates and calculating activation energies. This provides detailed insights into how chemical transformations occur. Racemization, the process by which a chiral compound is converted into a racemic mixture, is one type of reaction mechanism that can be studied computationally. However, no specific computational investigations into the reaction mechanisms, including potential racemization pathways, of this compound (CID 85857356) were identified in the performed search.
Molecular Modeling and Docking for Potential Biological Interactions (Theoretical Framework)
Molecular modeling and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or DNA. These methods provide a theoretical framework for understanding potential binding modes and affinities, which can be a starting point for drug discovery or understanding biological activity. While molecular modeling and docking are widely applied in the study of natural products and other compounds with potential biological relevance, no specific theoretical studies involving the molecular modeling or docking of this compound (CID 85857356) to investigate potential biological interactions were found in the conducted literature search.
Perspectives on Ferrugine S Biological Activity and Chemical Biology
Ferrugine's Role as a Tropane (B1204802) Alkaloid Scaffold in Bioactivity Research
This compound, as a tropane alkaloid, shares the characteristic bicyclic tropane ring system with other well-known bioactive compounds like atropine, scopolamine (B1681570), and cocaine. bohrium.comwikipedia.org The tropane scaffold itself is a key structural feature that underpins the diverse pharmacological effects observed within this class of natural products. researchgate.netbohrium.comwikipedia.org Research into tropane alkaloids often focuses on understanding how modifications to this core structure influence biological activity. bohrium.comacs.org
Studies on the synthesis of this compound and its analogues highlight the chemical interest in the tropane scaffold for generating compounds with potential biological relevance. bham.ac.ukresearchgate.netacs.orgbiocrick.comchemfaces.com The synthesis of enantiomerically pure forms of this compound and related tropinone (B130398) aldols has been explored, indicating the importance of stereochemistry in the context of tropane alkaloid research and potential bioactivity. researchgate.netbiocrick.comchemfaces.com
Potential as a Chemical Probe in Biological Systems (Hypothetical)
Based on its structure as a tropane alkaloid, this compound holds hypothetical potential as a chemical probe in biological systems. Chemical probes are small molecules used to perturb or investigate biological processes, aiding in the elucidation of protein function, signaling pathways, and disease mechanisms. cncb.ac.cne-bookshelf.demdpi.com The rigid bicyclic structure of the tropane core, combined with potential sites for functional group modifications, could allow for the design of this compound-based probes with tailored properties.
For instance, synthetic modifications of the this compound scaffold could introduce reporter groups (e.g., fluorescent tags, affinity labels) to track its distribution, binding partners, or metabolic fate within cells or organisms. mdpi.comuzh.ch Such probes could potentially be used to investigate the interactions of tropane alkaloids with specific biological targets, such as receptors or enzymes, which are known to be modulated by other tropane derivatives. bohrium.comresearchgate.net
The development of this compound as a chemical probe would require careful synthetic design to ensure that the attached probe does not significantly alter the intrinsic biological interactions of the molecule. mdpi.com This hypothetical application is rooted in the broader utility of small molecules, particularly natural products and their derivatives, as valuable tools in chemical biology research. e-bookshelf.demdpi.com
Structural Basis for Future Pharmacological Investigations within the Tropane Alkaloid Class
The structural features of this compound provide a basis for future pharmacological investigations within the tropane alkaloid class. The core 8-azabicyclo[3.2.1]octane system is fundamental to the activity of many tropane alkaloids. bohrium.comwikipedia.org Variations in substituents on this core, as seen in different tropane alkaloids, lead to diverse pharmacological profiles, including anticholinergic, stimulant, and other activities. bohrium.comwikipedia.orgresearchgate.net
This compound possesses specific substituents on the tropane core, and understanding the contribution of these groups to its observed or potential bioactivity is crucial. Comparative studies with other tropane alkaloids having similar or different substitution patterns can help establish structure-activity relationships. acs.orgnih.gov
Future pharmacological investigations could involve:
Synthesis of analogues: Creating derivatives of this compound with targeted modifications to explore how changes in functional groups, stereochemistry, or linker regions impact activity and selectivity towards biological targets. acs.orgmdpi.com
In vitro and in vivo screening: Evaluating the biological activities of this compound and its analogues in relevant assay systems to identify potential therapeutic applications. This could include studies on enzyme inhibition, receptor binding, or cellular responses, building upon the known activities of other tropane alkaloids and the reported bioactivities of plants containing this compound. nih.govnih.govacademicjournals.orgacademicjournals.orgdoaj.orgsciencepublishinggroup.com
Mechanistic studies: Investigating the molecular targets and pathways through which this compound exerts its effects. This could involve biochemical assays, cell-based experiments, and structural biology techniques to understand the interactions between this compound and its binding partners.
The rigid yet adaptable structure of the tropane scaffold in this compound makes it an interesting template for medicinal chemistry efforts aimed at developing new therapeutic agents based on the tropane alkaloid class. researchgate.netacs.orgnih.gov
Future Research Directions for Ferrugine
Advancements in Asymmetric Synthetic Methodologies
Asymmetric synthesis is a critical area for producing chiral compounds like ferrugine in enantiomerically pure forms, which is often essential for biological activity and safety chiralpedia.comfrontiersin.orgnih.gov. Future research in this area for this compound could focus on developing more efficient, selective, and sustainable catalytic systems. This includes exploring novel chiral catalysts, such as peptide-based catalysts or N-heterocyclic carbenes, which have shown promise in other asymmetric transformations chiralpedia.comfrontiersin.org. The integration of green chemistry principles, aiming for high atom economy and reduced waste, will be a significant driver chiralpedia.com. Furthermore, research could investigate asymmetric methodologies that allow for the rapid construction of the complex ring system found in this compound, potentially through tandem or cascade reactions that generate multiple stereocenters in a single operation nih.gov. Previous synthetic studies towards this compound and related compounds like ferruginine (B134780) have explored strategies involving skeletal rearrangement and carbamoyl (B1232498) radical cyclizations, highlighting the complexity and the need for advanced asymmetric methods bham.ac.uk.
Elucidation of Complete Biosynthetic Pathway Enzymes
Understanding the complete biosynthetic pathway of this compound at the enzymatic level is crucial for potential biotechnological production and for discovering novel enzymes with unique catalytic activities. While the biosynthesis of various natural products, including other alkaloids and compounds from plants and microorganisms, has been studied, the specific enzymes involved in each step of this compound's formation are likely not fully characterized nih.govikm.org.myfrontiersin.orgnih.govmdpi.com. Future research should aim to identify and characterize the genes encoding these enzymes, elucidate their mechanisms of action, and understand the regulatory networks controlling the pathway. Techniques such as genome sequencing of this compound-producing organisms, transcriptomics, proteomics, and enzyme activity assays will be essential. This knowledge could pave the way for metabolic engineering strategies to enhance this compound production or to generate novel analogs through synthetic biology approaches chiralpedia.com.
Exploration of Novel Biological Targets through in vitro Studies
While some biological activities might be associated with sources containing this compound or structurally related compounds, a focused exploration of novel biological targets specifically for this compound through in vitro studies is a key future direction. Research could utilize high-throughput screening (HTS) against a diverse range of biological targets, including enzymes, receptors, and cellular pathways relevant to various diseases. In vitro studies are fundamental for identifying active ingredients and understanding potential mechanisms of action frontiersin.org. For instance, studies on compounds from Olea ferruginea have investigated antiproliferative activity against glioma cells and their interaction with targets like double-stranded DNA and EGFR through in vitro tests and molecular docking researchgate.netimrpress.comimrpress.com. Applying similar rigorous in vitro approaches, potentially coupled with computational methods like molecular docking and dynamics simulations, could reveal novel targets for this compound frontiersin.org.
Development of Structure-Activity Relationship (SAR) Studies for the this compound Core
Developing comprehensive Structure-Activity Relationship (SAR) studies based on the this compound core is essential for optimizing its potential biological activities and designing improved analogs. This involves synthesizing a series of derivatives with systematic modifications to the this compound structure and evaluating their biological effects in vitro mdpi.comcolab.wsuio.nonih.govdntb.gov.ua. By correlating structural changes with observed activity, researchers can identify key pharmacophores and understand how different parts of the molecule contribute to its biological properties. Future SAR studies for this compound should aim to explore modifications at various positions of the core structure, investigate the impact of stereochemistry, and assess the effects of different functional groups. This iterative process of synthesis and biological evaluation is fundamental for rational drug design and the development of compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties nih.gov.
Ecological and Chemotaxonomic Relevance of this compound
Investigating the ecological role and chemotaxonomic significance of this compound can provide insights into its natural function and distribution. Chemotaxonomy uses chemical compounds to aid in the classification and understanding of relationships between organisms cifor-icraf.orgasm.orgpensoft.net. Future research could involve analyzing the presence and concentration of this compound in different species or populations where it is found, and correlating these findings with taxonomic classifications. This could help clarify phylogenetic relationships and understand the evolutionary context of this compound production. Furthermore, exploring the ecological function of this compound, such as its potential role in plant-herbivore interactions, microbial defense, or signaling, would provide valuable ecological context. Studies on other plant compounds have demonstrated their roles in mediating ecological interactions and their utility in chemotaxonomic studies pensoft.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
